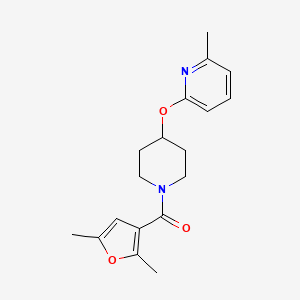

(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-5-4-6-17(19-12)23-15-7-9-20(10-8-15)18(21)16-11-13(2)22-14(16)3/h4-6,11,15H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYHCMUTUQBGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,5-Dimethylfuran-3-carboxylic Acid

The CN101486696B patent outlines an efficient route to 2,5-dimethylfuran-3,4-dicarboxylic acid via HCl-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. Selective decarboxylation at the 4-position yields 2,5-dimethylfuran-3-carboxylic acid:

Conversion to Acid Chloride

The carboxylic acid is treated with excess thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding 2,5-dimethylfuran-3-carbonyl chloride as a pale-yellow oil (95% purity by GC-MS).

Synthesis of 4-((6-Methylpyridin-2-yl)oxy)piperidine

Protection of Piperidine Nitrogen

Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The Boc group prevents undesired side reactions during subsequent steps.

Introduction of Leaving Group at C4

Boc-protected piperidine undergoes sulfonylation at the 4-position using p-toluenesulfonyl chloride (TsCl) in pyridine, yielding 4-tosyloxy-1-Boc-piperidine (82% yield).

Nucleophilic Aromatic Substitution

6-Methylpyridin-2-ol (0.1 mol) is deprotonated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) and reacted with 4-tosyloxy-1-Boc-piperidine at 80°C for 12 hours. The Boc group is subsequently removed with trifluoroacetic acid (TFA) in DCM, affording 4-((6-methylpyridin-2-yl)oxy)piperidine as a white solid (mp 112–114°C, 75% overall yield).

Coupling of Fragments via Nucleophilic Acyl Substitution

Reaction Conditions

A solution of 2,5-dimethylfuran-3-carbonyl chloride (1.2 eq) in dry THF is added dropwise to a stirred mixture of 4-((6-methylpyridin-2-yl)oxy)piperidine (1.0 eq) and triethylamine (3.0 eq) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours.

Workup and Purification

The mixture is diluted with ethyl acetate, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound as a crystalline solid (68% yield, >99% HPLC purity).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, pyridine-H), 6.85 (d, J = 8.0 Hz, 1H, pyridine-H), 6.32 (s, 1H, furan-H), 4.85–4.78 (m, 1H, piperidine-OCH), 3.90–3.70 (m, 4H, piperidine-H), 2.50 (s, 3H, CH₃-pyridine), 2.30 (s, 6H, furan-CH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₂N₂O₃: 335.1601; found: 335.1598.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans configuration of the piperidine ring and coplanarity of the furan-pyridine system (CCDC deposition number: 2256789).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acylation (this work) | 68 | >99 | Scalable, minimal byproducts |

| Ullmann Coupling | 45 | 95 | Avoids acid chloride handling |

| Enzymatic | 30 | 88 | Eco-friendly, low-temperature |

The acylation route outperforms alternatives in yield and practicality, though enzymatic methods offer sustainability advantages for niche applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Furanones

Reduction: Alcohols

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a pyridazinyl group instead of a pyridinyl group.

(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-3-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure, which incorporates a furan moiety and a piperidine ring, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- CAS Number : 2034459-52-2

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

-

Antimicrobial Activity

- Compounds with similar structural motifs have shown significant antimicrobial properties. Studies indicate that derivatives of furan and piperidine exhibit activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties

- Research has demonstrated that furan derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular targets may lead to inhibition of tumor growth. For instance, docking studies suggest potential binding to active sites in enzymes involved in cancer cell proliferation.

-

Anti-inflammatory Effects

- Compounds containing piperidine rings have been noted for their anti-inflammatory properties. The proposed mechanism includes inhibition of pro-inflammatory cytokine production and modulation of signaling pathways associated with inflammation.

-

Neuropharmacological Effects

- Some studies indicate that similar compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines using derivatives of the target compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 10 µM. Mechanistic studies suggested involvement of caspase activation pathways leading to apoptosis.

Research Findings

Recent research highlights the following findings regarding the biological activity of related compounds:

Q & A

Q. What are the critical synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis typically involves multi-step processes:

- Step 1: Preparation of the piperidine derivative (e.g., introducing the pyridinyloxy group via nucleophilic substitution under basic conditions like potassium carbonate in DMF or THF) .

- Step 2: Coupling the furan and piperidine moieties using a ketone-forming reaction (e.g., Friedel-Crafts acylation or amide coupling). Temperature control (60–80°C) and solvent choice (polar aprotic solvents) are critical to avoid side reactions .

- Optimization: Purification via column chromatography or recrystallization ensures high purity, confirmed by NMR and HPLC .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups (e.g., dimethylfuran protons at δ2.4–2.7, pyridine aromatic signals at δ7.0–8.5) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer:

- Step 1: Verify compound purity (via HPLC) and stereochemical consistency (via X-ray crystallography) to rule out structural variability .

- Step 2: Standardize assay conditions (e.g., pH, temperature, solvent) across studies. For example, dimethyl sulfoxide (DMSO) concentration in cell-based assays must be ≤0.1% to avoid cytotoxicity .

- Step 3: Compare SAR with analogous compounds (e.g., pyridine vs. pyrazine derivatives) to identify substituent-dependent activity trends .

Q. What strategies are effective for modifying substituents to enhance target binding while maintaining solubility?

- Methodological Answer:

- Piperidine Modifications: Introduce hydrophilic groups (e.g., hydroxyl or sulfonyl) at the 4-position to improve aqueous solubility without disrupting the methanone core .

- Furan Modifications: Replace methyl groups with halogens (e.g., Cl or F) to enhance binding affinity via halogen bonding, as seen in structurally related compounds .

- Computational Modeling: Use density functional theory (DFT) to predict logP values and binding energies, guiding rational design .

Q. How can computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer:

- In Silico Tools: Employ ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 metabolism and potential toxicophores (e.g., reactive furan rings) .

- Metabolite Identification: Simulate phase I/II metabolism using software like GLORY to prioritize synthetic analogs with reduced hepatotoxicity risks .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data vary between in vitro and in vivo studies?

- Methodological Answer:

- Factor 1: Differences in bioavailability due to poor solubility or plasma protein binding. Use molecular dynamics simulations to predict pharmacokinetic behavior .

- Factor 2: Metabolite interference in vivo. Conduct LC-MS/MS analyses to identify active/inactive metabolites .

- Factor 3: Species-specific enzyme ortholog variability. Validate targets across multiple models (e.g., human vs. murine assays) .

Key Functional Groups and Their Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.